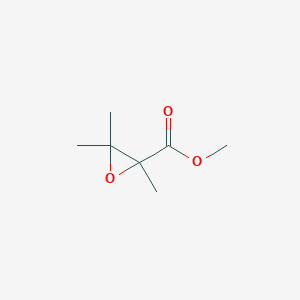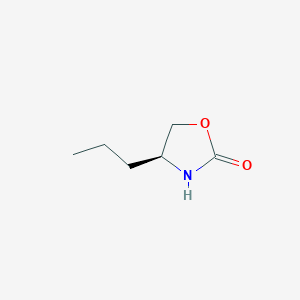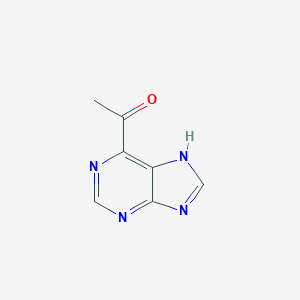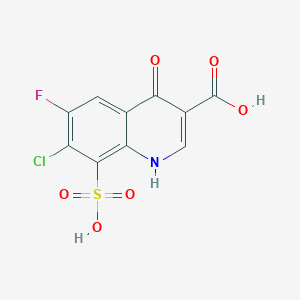
7-chloro-6-fluoro-4-oxo-8-sulfo-1H-quinoline-3-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-6-fluoro-4-oxo-8-sulfo-1H-quinoline-3-carboxylic acid, also known as Ciprofloxacin, is a synthetic antimicrobial agent that belongs to the fluoroquinolone class of antibiotics. It is widely used to treat bacterial infections, including urinary tract infections, respiratory tract infections, and skin infections. The chemical structure of ciprofloxacin consists of a quinolone ring system that is substituted with various functional groups, including a fluorine atom, a sulfonyl group, and a carboxylic acid group.
Mécanisme D'action
7-chloro-6-fluoro-4-oxo-8-sulfo-1H-quinoline-3-carboxylic Acidn works by inhibiting bacterial DNA synthesis through its action on DNA gyrase and topoisomerase IV, two enzymes that are essential for bacterial DNA replication. By inhibiting these enzymes, ciprofloxacin prevents the bacteria from replicating and ultimately leads to their death.
Effets Biochimiques Et Physiologiques
7-chloro-6-fluoro-4-oxo-8-sulfo-1H-quinoline-3-carboxylic Acidn has been shown to have several biochemical and physiological effects, including the inhibition of bacterial DNA synthesis, the induction of DNA damage, and the alteration of bacterial cell membrane permeability. It has also been shown to have immunomodulatory effects, such as the suppression of cytokine production.
Avantages Et Limitations Des Expériences En Laboratoire
7-chloro-6-fluoro-4-oxo-8-sulfo-1H-quinoline-3-carboxylic Acidn is widely used in laboratory experiments as a tool to study bacterial physiology and as a positive control in antimicrobial susceptibility testing. Its advantages include its broad-spectrum activity against a wide range of bacteria and its well-established mechanism of action. However, its limitations include the development of bacterial resistance and its potential toxicity to mammalian cells.
Orientations Futures
Future research on ciprofloxacin could include the development of new analogs with improved antimicrobial activity or reduced toxicity, the study of its potential use in the treatment of other diseases, such as cancer and Alzheimer's disease, and the investigation of its immunomodulatory effects. Additionally, research could focus on the development of new methods for the synthesis of ciprofloxacin and its analogs.
Méthodes De Synthèse
7-chloro-6-fluoro-4-oxo-8-sulfo-1H-quinoline-3-carboxylic Acidn is synthesized from 6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid (pipemidic acid) by adding a chloro substituent at the 7 position and a sulfonic acid group at the 8 position. The synthesis involves several steps, including chlorination, sulfonylation, and cyclization.
Applications De Recherche Scientifique
7-chloro-6-fluoro-4-oxo-8-sulfo-1H-quinoline-3-carboxylic Acidn has been extensively studied for its antimicrobial activity and has been shown to be effective against a wide range of bacteria, including both gram-positive and gram-negative bacteria. It has also been studied for its potential use in the treatment of other diseases, such as cancer and Alzheimer's disease.
Propriétés
Numéro CAS |
172972-89-3 |
|---|---|
Nom du produit |
7-chloro-6-fluoro-4-oxo-8-sulfo-1H-quinoline-3-carboxylic Acid |
Formule moléculaire |
C10H5ClFNO6S |
Poids moléculaire |
321.67 g/mol |
Nom IUPAC |
7-chloro-6-fluoro-4-oxo-8-sulfo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5ClFNO6S/c11-6-5(12)1-3-7(9(6)20(17,18)19)13-2-4(8(3)14)10(15)16/h1-2H,(H,13,14)(H,15,16)(H,17,18,19) |
Clé InChI |
QCVJXWGXUMMKSN-UHFFFAOYSA-N |
SMILES |
C1=C2C(=C(C(=C1F)Cl)S(=O)(=O)O)NC=C(C2=O)C(=O)O |
SMILES canonique |
C1=C2C(=C(C(=C1F)Cl)S(=O)(=O)O)NC=C(C2=O)C(=O)O |
Synonymes |
3-Quinolinecarboxylic acid, 7-chloro-6-fluoro-1,4-dihydro-4-oxo-8-sulfo- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



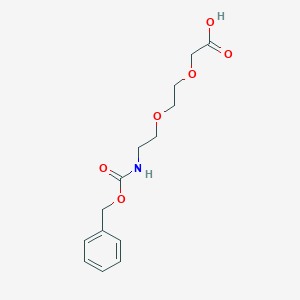
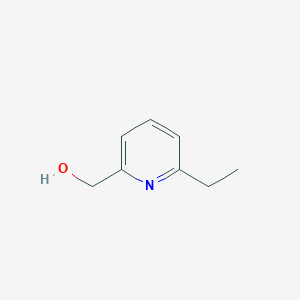
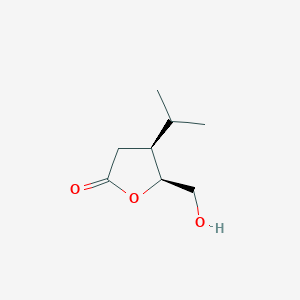
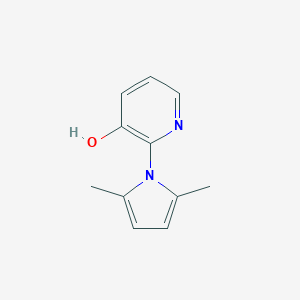
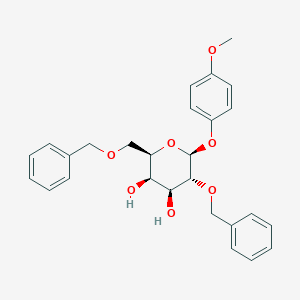
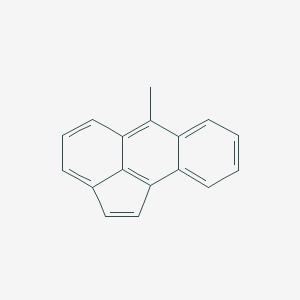
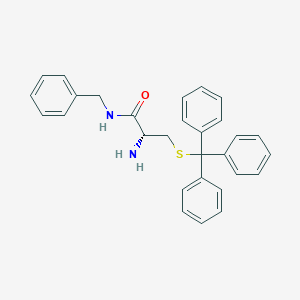
![1-Methoxypyrido[3,4-d]pyridazine](/img/structure/B61005.png)
![Oxazole, 2-[1-(4-bromophenyl)-1-methylethyl]-4,5-dihydro-4,4-dimethyl-](/img/structure/B61007.png)
![2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B61008.png)
